molecular formula C15H18O3 B1208150 Hirsutanol A

Hirsutanol A

Cat. No.: B1208150
M. Wt: 246.3 g/mol
InChI Key: INXSHIYPCYEVGP-YUELXQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirsutanol A is a natural product found in Chondrostereum with data available.

Scientific Research Applications

Anticancer Activity

  • Breast Cancer: Hirsutanol A, a sesquiterpene from Chondrostereum sp., shows potent cytotoxic effects in breast cancer MCF-7 cells, inducing apoptosis and autophagy through reactive oxygen species (ROS) accumulation (Yang et al., 2012).
  • Hepatocellular Carcinoma: In Hep3B cells, this compound exhibits cytotoxic effects and induces autophagic cell death by increasing ROS levels (Yang et al., 2010).
  • Colon and Breast Cancer: this compound shows antitumor activity in colon and breast cancer cells by inducing apoptosis and triggering ROS production. It also exhibits in vivo anti-tumor effects in a human cancer cell SW620 xenograft model (Yang et al., 2013).
  • T-acute Lymphocytic Leukemia: this compound inhibits cell viability in T-acute lymphocytic leukemia Jurkat cells by inducing cell cycle arrest and p53-dependent apoptosis (Zhong et al., 2021).

Inhibition of Melanogenesis

  • Melanogenesis: Hirsutanone isolated from Alnus japonica demonstrates potential in inhibiting melanogenesis through dual inhibition of tyrosinase activity and the expression of melanogenic proteins (Uto et al., 2022).

Modulation of Glucose Metabolism

  • Glucose Metabolism: Diarylheotanoid from Alnus hirsuta improves glucose metabolism via insulin signal transduction in human hepatocarcinoma (HepG2) cells (Hu & Wang, 2011).

Inhibition of NF-kB Activation

  • NF-kB Activation: Diarylheptanoids from Alnus hirsuta inhibit NF-kB activation and NO and TNF-alpha production, supporting its use in treating inflammatory diseases (Jin et al., 2007).

Antioxidant Activity

  • LDL Oxidation: Diarylheptanoids, oregonin, and hirsutanone from Alnus japonica, show significant antioxidant activities against human LDL oxidation (Lee et al., 2005).

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(3aS,3bR,6S)-3b,6-dihydroxy-3a,5,5-trimethyl-3-methylidene-4,6-dihydrocyclopenta[a]pentalen-2-one

InChI

InChI=1S/C15H18O3/c1-8-11(16)6-9-5-10-12(17)13(2,3)7-15(10,18)14(8,9)4/h5-6,12,17-18H,1,7H2,2-4H3/t12-,14-,15+/m1/s1

InChI Key

INXSHIYPCYEVGP-YUELXQCFSA-N

Isomeric SMILES

C[C@@]12C(=C)C(=O)C=C1C=C3[C@]2(CC([C@@H]3O)(C)C)O

SMILES

CC1(CC2(C(=CC3=CC(=O)C(=C)C32C)C1O)O)C

Canonical SMILES

CC1(CC2(C(=CC3=CC(=O)C(=C)C32C)C1O)O)C

Synonyms

hirsutanol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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